3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride
Description
3-{[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride is a synthetic small molecule characterized by a tetrahydroisoquinoline scaffold linked to a propanoic acid moiety via a formamido bridge. The (3S)-stereochemistry of the tetrahydroisoquinoline core is critical for its biological interactions, particularly in targeting central nervous system (CNS) receptors or enzymes. The hydrochloride salt enhances solubility, making it suitable for preclinical studies.
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
3-[[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-12(17)5-6-14-13(18)11-7-9-3-1-2-4-10(9)8-15-11;/h1-4,11,15H,5-8H2,(H,14,18)(H,16,17);1H/t11-;/m0./s1 |
InChI Key |
XFTMGGOUJSVHQA-MERQFXBCSA-N |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)NCCC(=O)O.Cl |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through various methods such as the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Formylation: The tetrahydroisoquinoline core is then formylated to introduce the formamido group.
Coupling with Propanoic Acid: The formylated tetrahydroisoquinoline is coupled with propanoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrahydroisoquinoline derivatives, which are structurally distinct from other heterocyclic systems like quinolines or piperidines. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: Unlike the fluoroquinolone in , which targets bacterial DNA gyrase, the tetrahydroisoquinoline derivative lacks the fluorinated aromatic system critical for antibiotic activity. Instead, its fused bicyclic structure may favor CNS penetration .
Functional Group Impact : The HCl salt in the target compound improves bioavailability compared to neutral analogs like benzazepines, which often require formulation aids.
Synthetic Challenges : The Boc-protected intermediates in highlight the complexity of introducing chiral amines, a step avoided in the target compound due to its simpler formamido linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
